molecular formula C19H16N6OS B292619 N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea

Numéro de catalogue B292619
Poids moléculaire: 376.4 g/mol
Clé InChI: SWRWNADUZMRFKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea, also known as MPPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and insulin secretion.

Mécanisme D'action

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea acts as a competitive inhibitor of GPR119, binding to the receptor and preventing the binding of endogenous ligands such as oleoylethanolamide (OEA) and 2-oleoylglycerol (2-OG). GPR119 activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and promote glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, leading to improved glucose tolerance and reduced hyperglycemia in animal models of T2DM. It has also been shown to increase GLP-1 secretion and improve gut motility in animal models of obesity and metabolic syndrome.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea is a potent and selective inhibitor of GPR119, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent for T2DM.

Orientations Futures

Future research on N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea could focus on its potential as a therapeutic agent for other metabolic disorders such as obesity and metabolic syndrome. It could also be used in combination with other drugs such as GLP-1 receptor agonists to enhance their efficacy in the treatment of T2DM. Further studies are needed to determine the optimal dosage and administration route of N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea, as well as its long-term safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea involves a series of chemical reactions starting from commercially available starting materials. The process involves the condensation of 2-aminopyrimidine with 1,3-diphenylurea, followed by the reaction with methyl isocyanate to form the pyrazolopyrimidine core. The final step involves the introduction of the thiourea moiety through a reaction with phenyl isothiocyanate.

Applications De Recherche Scientifique

N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). GPR119 is expressed in pancreatic beta cells and intestinal L cells, which play a crucial role in the regulation of glucose homeostasis and insulin secretion. N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of T2DM.

Propriétés

Formule moléculaire

C19H16N6OS

Poids moléculaire

376.4 g/mol

Nom IUPAC

1-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylthiourea

InChI

InChI=1S/C19H16N6OS/c1-13-21-17-16(12-20-25(17)15-10-6-3-7-11-15)18(26)24(13)23-19(27)22-14-8-4-2-5-9-14/h2-12H,1H3,(H2,22,23,27)

Clé InChI

SWRWNADUZMRFKN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NC4=CC=CC=C4

SMILES canonique

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1NC(=S)NC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.